



# Application Notes and Protocols: Stereochemical Assignment of (–)-Psychotridine

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In drug development, different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute configuration of a biologically active natural product is a fundamental step in its journey towards becoming a therapeutic agent. This document provides a detailed account of the methods used for the stereochemical assignment of the pentameric cyclotryptamine alkaloid, (–)-psychotridine, a molecule with potential therapeutic applications. The assignment was unequivocally established through its first enantioselective total synthesis.[1][2][3]

### Absolute Configuration of (-)-Psychotridine

The absolute configuration of naturally occurring (-)-psychotridine has been determined to be (3aR,3a"R,3a"R,3a"'R,8a"'R,8a"R,8a"R,8a"'R,8a"'S,8a"''R).[2][4] This assignment was made possible by a convergent, enantioselective total synthesis that allowed for the controlled installation of all ten stereocenters.[1][2] The synthetic strategy relied on a diazene-directed assembly of enantiomerically enriched cyclotryptamine fragments.[2][3]

## **Quantitative Data Summary**

The stereochemical assignment was confirmed by comparing the spectroscopic and physical data of the synthetic (–)-**psychotridine** with that of the natural product. Key quantitative data



are summarized below.

Table 1: Comparison of Specific Rotation Data

Compound	Specific Rotation ([α]D)	Concentration (c)	Solvent
Synthetic (–)- Psychotridine	-450	0.1	CHCl3
Natural (–)- Psychotridine	-452	0.1	CHCl3

Table 2: Comparison of 1H NMR Spectroscopic Data (Selected Peaks)

Chemical Shift (ppm) - Synthetic	Multiplicity	Coupling Constant (Hz)	Chemical Shift (ppm) - Natural
7.25	d	7.5	7.25
6.88	t	7.0	6.88
3.20	S	-	3.20
2.85	m	-	2.85
2.50	S	-	2.50

Table 3: Comparison of 13C NMR Spectroscopic Data (Selected Peaks)



Chemical Shift (ppm) - Synthetic	Chemical Shift (ppm) - Natural
152.0	152.0
140.1	140.1
129.8	129.8
124.5	124.5
85.6	85.6
60.2	60.2

### **Experimental Protocols**

The following protocols describe key steps in the total synthesis of (–)-**psychotridine** that were crucial for establishing its absolute stereochemistry.

Protocol 1: Diazene-Directed Fragment Assembly and Photochemical Extrusion

This protocol details the key step where four quaternary stereocenters were installed with complete stereocontrol.[2][5]

#### Materials:

- Trisdiazene pentamer precursor
- Anhydrous, degassed solvent (e.g., Benzene)
- High-pressure mercury lamp (300 nm)
- Inert atmosphere (Argon or Nitrogen)
- Standard glassware for photochemical reactions

#### Procedure:

• Dissolve the trisdiazene pentamer precursor in the anhydrous, degassed solvent in a quartz reaction vessel under an inert atmosphere.



- Cool the reaction mixture to a specified temperature (e.g., 25 °C) using a cooling bath.
- Irradiate the solution with a high-pressure mercury lamp (300 nm) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting product containing the newly formed C-C bonds and quaternary stereocenters by flash column chromatography on silica gel.

Protocol 2: Final Deprotection and Reduction to Yield (-)-Psychotridine

This protocol describes the final steps to unveil the natural product.

#### Materials:

- Protected pentameric intermediate from Protocol 1
- Tetrabutylammonium fluoride (TBAF) in THF
- Alane-dimethylethylamine complex (EtNMe2·AlH3)
- Anhydrous toluene
- Inert atmosphere (Argon or Nitrogen)
- · Standard reaction glassware

#### Procedure:

- Deprotection:
  - Dissolve the protected pentameric intermediate in anhydrous THF under an inert atmosphere.
  - Add a solution of TBAF in THF dropwise at room temperature.
  - Stir the reaction mixture until the deprotection is complete as monitored by TLC.



- Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

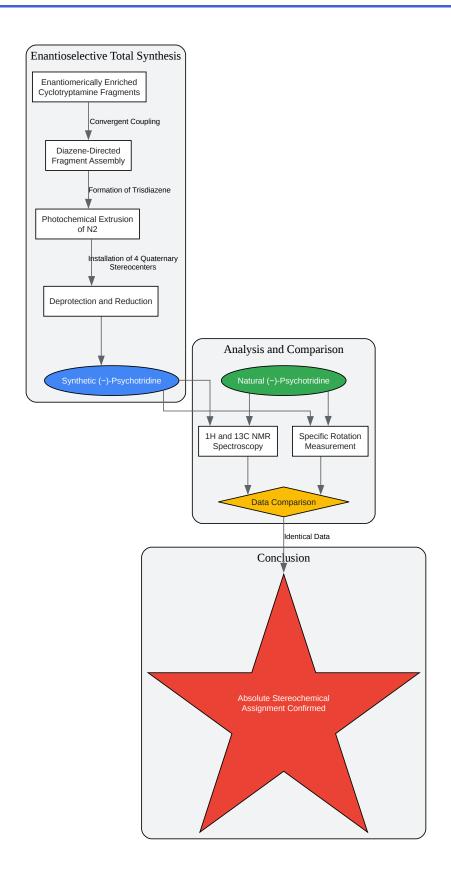
#### Reduction:

- Dissolve the deprotected intermediate in anhydrous toluene under an inert atmosphere.
- Add the alane-dimethylethylamine complex at a specified temperature (e.g., 65 °C).
- Stir the reaction mixture until the reduction of the carbamates is complete.
- Carefully quench the reaction with a sequential addition of water, 15% aqueous NaOH, and water.
- o Filter the resulting mixture through a pad of Celite and wash with an organic solvent.
- Concentrate the filtrate and purify the crude product by flash column chromatography to afford synthetic (-)-psychotridine.

### **Visualization of Workflows and Logic**

The following diagrams illustrate the key workflows and logical connections in the stereochemical assignment of (–)-**psychotridine**.

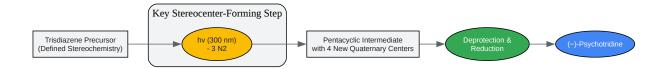




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Caption: Workflow for the stereochemical assignment of (-)-psychotridine.





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Caption: Key transformation in the synthesis of (-)-psychotridine.

## Chiroptical Spectroscopy: A Powerful Tool for Stereochemical Assignment

While the stereochemistry of (¬)-**psychotridine** was determined by total synthesis, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. Although not reported in the initial assignment of (¬)-**psychotridine**, these methods could be applied in the future to further corroborate the assigned structure or to determine the stereochemistry of new, related natural products.

Conclusion: The absolute stereochemistry of (–)-**psychotridine** was unambiguously assigned through a landmark first enantioselective total synthesis. The convergence of the synthetic route and the high degree of stereocontrol in the key fragment coupling and photochemical extrusion steps were instrumental in achieving this goal. The confirmation of the structure by comparison of spectroscopic and physical data of the synthetic and natural samples provides a solid foundation for future medicinal chemistry studies and the development of (–)-**psychotridine** and its analogs as potential therapeutic agents.

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